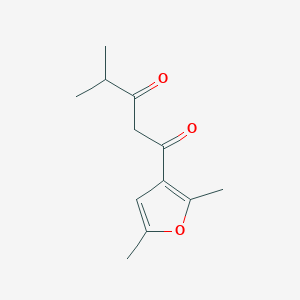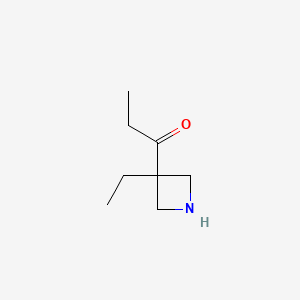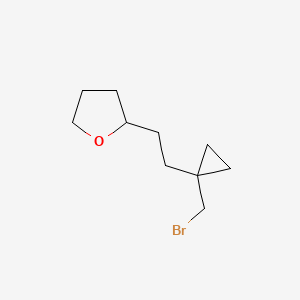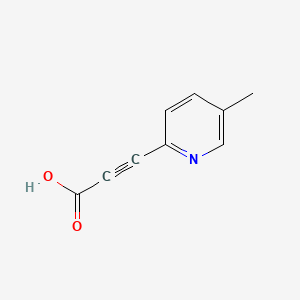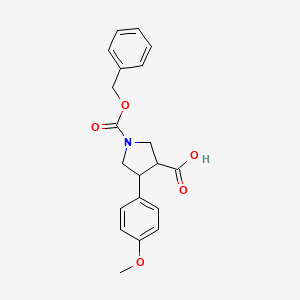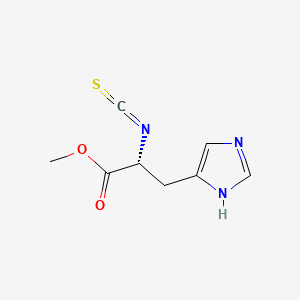![molecular formula C16H21NO4 B13633108 2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid is a derivative of alanine, an amino acid. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a methylcyclobutyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the free amino acid .
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can influence the compound’s binding affinity to proteins and enzymes, while the methylcyclobutyl group can affect its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: A simpler derivative without the methylcyclobutyl group.
N-Benzyloxycarbonyl-L-alanine: Another alanine derivative with a benzyloxycarbonyl group.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
3-(1-methylcyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(8-5-9-16)10-13(14(18)19)17-15(20)21-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
QKBOMMNXXFTQPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
